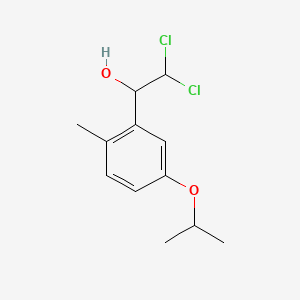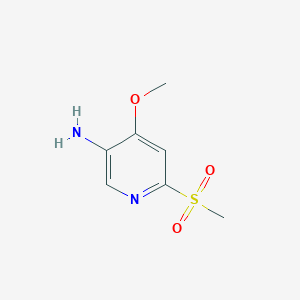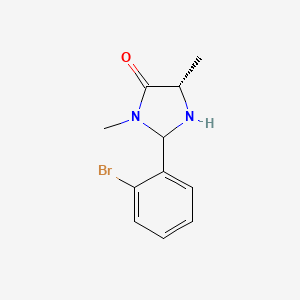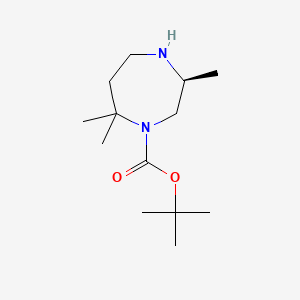
Methyl 3-(1H-indol-5-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1H-indol-5-yl)benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and indole, featuring a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-indol-5-yl)benzoate typically involves the esterification of 3-(1H-indol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Methyl 3-(1H-indol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole or benzoate rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole or benzoate rings .
科学研究应用
Methyl 3-(1H-indol-5-yl)benzoate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 3-(1H-indol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity .
相似化合物的比较
Similar Compounds
3-(1H-Indol-5-yl)benzoic acid: The parent compound of Methyl 3-(1H-indol-5-yl)benzoate, differing only by the presence of a carboxylic acid group instead of a methyl ester.
Methyl 3-(1H-indol-3-yl)benzoate: A structural isomer with the indole group attached at a different position on the benzoate ring.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the indole and benzoate moieties makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
methyl 3-(1H-indol-5-yl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-17-15/h2-10,17H,1H3 |
InChI 键 |
DFBVZQCMGMMULC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


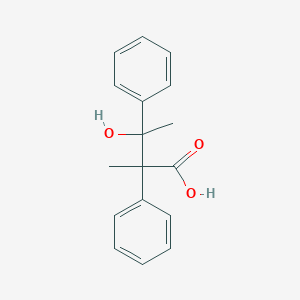
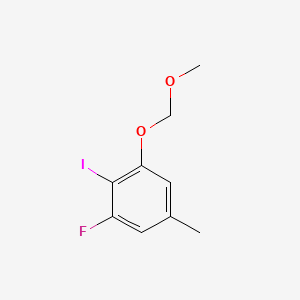
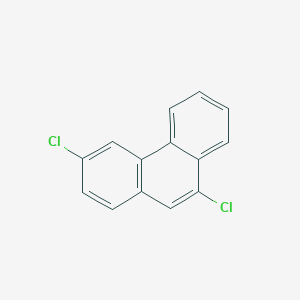


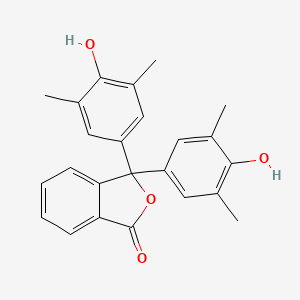
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
